molecular formula C8H14O2P2 B12618029 1,5-Diphosphorosocyclooctane CAS No. 917599-56-5

1,5-Diphosphorosocyclooctane

Cat. No.: B12618029
CAS No.: 917599-56-5
M. Wt: 204.14 g/mol
InChI Key: KFNXUDZKINKKOV-UHFFFAOYSA-N
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Description

1,5-Diphosphorosocyclooctane is a chemical compound with the molecular formula C8H16P2 It is a cyclic compound containing two phosphorus atoms at the 1 and 5 positions of the cyclooctane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diphosphorosocyclooctane typically involves the reaction of cyclooctane with phosphorus-containing reagents under specific conditions. One common method is the reaction of cyclooctane with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the phosphorus atoms. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Diphosphorosocyclooctane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphorus atoms to lower oxidation states.

    Substitution: The phosphorus atoms can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles such as alkyl halides (R-X) can react with the phosphorus atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide can yield phosphine oxides, while reduction with lithium aluminum hydride can produce phosphines.

Scientific Research Applications

1,5-Diphosphorosocyclooctane has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can be studied for their catalytic properties.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as phosphine-containing drugs.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.

    Industry: It is used in the production of flame retardants and other phosphorus-containing materials.

Mechanism of Action

The mechanism of action of 1,5-Diphosphorosocyclooctane involves its ability to coordinate with metal ions and participate in redox reactions. The phosphorus atoms in the compound can donate electron pairs to form stable complexes with transition metals. These complexes can then undergo various catalytic reactions, such as hydrogenation and oxidation, depending on the specific metal and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1,5-Diiodocyclooctane: A similar compound with iodine atoms instead of phosphorus.

    1,5-Dichlorocyclooctane: Contains chlorine atoms at the 1 and 5 positions.

    1,5-Dibromocyclooctane: Contains bromine atoms at the 1 and 5 positions.

Uniqueness

1,5-Diphosphorosocyclooctane is unique due to the presence of phosphorus atoms, which impart distinct chemical properties compared to halogenated analogs. The ability of phosphorus to form stable complexes with metals and participate in redox reactions makes this compound particularly valuable in catalysis and other applications.

Properties

CAS No.

917599-56-5

Molecular Formula

C8H14O2P2

Molecular Weight

204.14 g/mol

IUPAC Name

1,5-diphosphorosocyclooctane

InChI

InChI=1S/C8H14O2P2/c9-11-7-3-1-4-8(12-10)6-2-5-7/h7-8H,1-6H2

InChI Key

KFNXUDZKINKKOV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCCC(C1)P=O)P=O

Origin of Product

United States

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